molecular formula C5H6F2O3 B13066097 (2S)-4,4-Difluorooxolane-2-carboxylicacid CAS No. 2165729-43-9

(2S)-4,4-Difluorooxolane-2-carboxylicacid

Cat. No.: B13066097
CAS No.: 2165729-43-9
M. Wt: 152.10 g/mol
InChI Key: RKZXHJRHGLOJQR-VKHMYHEASA-N
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Description

Significance of Fluorine in Modulating Molecular Architecture and Reactivity in Organic Synthesis

The incorporation of fluorine into organic molecules has become a pivotal strategy in modern organic synthesis and medicinal chemistry. rsc.orgnih.gov The fluorine atom, being the most electronegative element, imparts unique properties to organic compounds. nih.govmdpi.com Its small size allows it to act as a hydrogen isostere, yet its electronic properties are vastly different. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which enhances the thermal and metabolic stability of fluorinated compounds. nih.gov

Fluorine's high electronegativity can significantly alter the acidity and basicity of nearby functional groups through inductive effects, influencing a molecule's pKa. nih.govmdpi.com This modulation of electronic properties can affect reactivity, molecular conformation, and binding affinity to biological targets. nih.gov Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery. nih.govmdpi.com The strategic placement of fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug. nih.gov Consequently, fluorinated organic molecules are prevalent in pharmaceuticals, agrochemicals, and materials science. rsc.org

The Role of Chiral Heterocycles as Essential Scaffolds in Advanced Organic Chemistry

Chiral heterocycles are fundamental building blocks in organic chemistry, prized for their structural diversity and significant biological activity. numberanalytics.com These compounds contain at least one heteroatom (such as oxygen, nitrogen, or sulfur) within a ring structure and possess a stereocenter, making them non-superimposable on their mirror images. numberanalytics.com This property, known as chirality, is crucial in biological systems, where molecular recognition is highly specific. hilarispublisher.comhilarispublisher.com

The three-dimensional arrangement of atoms in chiral heterocycles is critical in determining their chemical and biological properties, including reactivity and how they interact with enzymes and receptors. numberanalytics.com As a result, many pharmaceuticals contain chiral heterocyclic cores, which are essential for their therapeutic effects. numberanalytics.comnumberanalytics.com The synthesis of enantiomerically pure heterocycles is a major focus of modern organic synthesis, employing methods such as asymmetric catalysis, the use of chiral auxiliaries, and chiral pool synthesis. numberanalytics.com The ability to control the stereochemistry of these scaffolds allows chemists to design molecules with specific functions, leading to applications in drug development, materials science, and technology. numberanalytics.comhilarispublisher.comhilarispublisher.com

Overview of Oxolane (Tetrahydrofuran) Derivatives in Synthetic Methodologies

Oxolane, commonly known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that serves as a core structure in a vast number of synthetic and naturally occurring molecules. wikipedia.org Substituted tetrahydrofurans are found in a wide array of biologically active compounds, including annonaceous acetogenins, lignans, and polyether ionophores, which exhibit antitumor, antimalarial, and antimicrobial activities. nih.gov

Due to the prevalence and importance of the oxolane ring, numerous synthetic methodologies have been developed for the stereoselective construction of its derivatives. nih.gov These methods include nucleophilic substitution processes, such as intramolecular SN2 reactions, as well as various cyclization strategies. nih.govdiva-portal.org Ring-expansion reactions of smaller heterocycles like oxetanes also provide a route to tetrahydrofuran derivatives. rsc.org The versatility of the oxolane scaffold makes it a crucial component in the toolbox of synthetic organic chemists for the construction of complex molecular architectures. nih.gov

Contextualization of (2S)-4,4-Difluorooxolane-2-carboxylic Acid within Contemporary Fluorine Chemistry and Chiral Synthesis

(2S)-4,4-Difluorooxolane-2-carboxylic acid is a molecule that embodies the principles of modern chiral and fluorine chemistry. Its structure features several key components that make it a valuable building block in organic synthesis:

A Chiral Center: The stereocenter at the C2 position, defined as (S), makes it a chiral molecule. This is significant for applications in asymmetric synthesis and for creating pharmaceuticals where a specific enantiomer is required for biological activity. hilarispublisher.comhilarispublisher.com

A Difluorinated Moiety: The gem-difluoro group at the C4 position introduces the unique properties of fluorine. This can enhance metabolic stability and modulate the electronic properties of the oxolane ring.

An Oxolane Ring: The tetrahydrofuran scaffold is a common motif in many biologically active compounds. nih.gov

A Carboxylic Acid Group: This functional group is a versatile handle for further chemical transformations and can act as a bioisostere or be involved in binding interactions with biological targets. nih.gov

This compound serves as a chiral building block, a class of molecules essential for the synthesis of complex, enantiomerically pure target structures, particularly in drug discovery. nih.govnih.gov The combination of chirality and fluorine substitution in a heterocyclic system makes (2S)-4,4-Difluorooxolane-2-carboxylic acid a highly specialized and potentially impactful synthon.

Below is a table summarizing the key structural features and their significance:

Structural FeatureSignificance
(2S) StereocenterProvides chirality, crucial for stereospecific interactions in biological systems and for use in asymmetric synthesis.
4,4-Difluoro GroupEnhances metabolic stability, modulates lipophilicity and pKa, and can influence molecular conformation.
Oxolane (Tetrahydrofuran) RingA common scaffold in natural products and pharmaceuticals with established biological relevance.
2-Carboxylic AcidA versatile functional group for further synthetic modifications and potential interactions with biological targets.

Research Gaps and Future Perspectives in the Synthesis and Application of (2S)-4,4-Difluorooxolane-2-carboxylic Acid

While the conceptual value of (2S)-4,4-Difluorooxolane-2-carboxylic acid is clear from the principles of medicinal and synthetic chemistry, a detailed survey of the scientific literature indicates that this specific molecule is not yet extensively studied. Its availability from commercial suppliers suggests its use as a building block in proprietary research, likely within the pharmaceutical industry. chemicalregister.combldpharm.com

The primary research gap appears to be the lack of published, peer-reviewed data on the following:

Novel Synthetic Routes: Development of more efficient, scalable, and stereoselective synthetic methods for its preparation would be highly valuable.

Detailed Physicochemical Properties: A comprehensive characterization of its properties beyond basic identifiers is needed.

Explored Applications: There is a significant opportunity to investigate its application in the synthesis of novel bioactive molecules and to study the impact of its unique structure on biological activity. For instance, its use in creating new enzyme inhibitors or as a component of novel materials could be explored.

Comparative Studies: Research comparing the properties and biological activities of molecules containing this moiety versus their non-fluorinated or racemic counterparts would provide valuable insights into the roles of fluorine and chirality.

Future research should focus on exploring the synthetic utility of (2S)-4,4-Difluorooxolane-2-carboxylic acid. Its incorporation into a wider range of molecular scaffolds and subsequent biological evaluation could uncover novel therapeutic agents or materials with unique properties. The development and publication of such studies would significantly advance its role from a specialized chemical commodity to a well-understood and widely utilized tool in advanced organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2165729-43-9

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

IUPAC Name

(2S)-4,4-difluorooxolane-2-carboxylic acid

InChI

InChI=1S/C5H6F2O3/c6-5(7)1-3(4(8)9)10-2-5/h3H,1-2H2,(H,8,9)/t3-/m0/s1

InChI Key

RKZXHJRHGLOJQR-VKHMYHEASA-N

Isomeric SMILES

C1[C@H](OCC1(F)F)C(=O)O

Canonical SMILES

C1C(OCC1(F)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Enantioselective Access to 2s 4,4 Difluorooxolane 2 Carboxylic Acid

Retrosynthetic Strategies for the Difluorooxolane Core

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For the (2S)-4,4-Difluorooxolane-2-carboxylic acid core, the primary disconnections focus on the formation of the carbon-fluorine bonds and the construction of the oxolane ring.

A key retrosynthetic step involves the disconnection of the two C-F bonds at the C4 position. This transformation leads back to a precursor containing a carbonyl group, specifically a (2S)-4-oxooxolane-2-carboxylic acid derivative. This ketone intermediate is a critical juncture in the synthesis, as it sets the stage for the crucial gem-difluorination step.

Further disconnection of the oxolane ring itself, typically through a C-O bond cleavage, can lead to various acyclic precursors. For instance, a disconnection at the C1-O bond points towards a linear 4,5-dihydroxy-pentanoic acid derivative, where an intramolecular cyclization (e.g., an etherification) would form the heterocyclic ring. The stereocenter at C2 must be installed or sourced from a chiral starting material early in the synthetic sequence. This strategy highlights the two main challenges: forming the chiral oxolane scaffold and introducing the gem-difluoro moiety.

Enantioselective Approaches to the Chiral (2S)-Oxolane Scaffold

Achieving the desired (2S) stereochemistry at the C2 position is paramount and can be accomplished through several enantioselective strategies. These approaches can be broadly categorized into the de novo asymmetric construction of the oxolane ring or the modification of pre-existing chiral molecules.

Building the chiral oxolane ring from achiral or racemic precursors requires the use of asymmetric reactions to control the stereochemical outcome.

One of the most straightforward methods to ensure the correct stereochemistry is to begin with a precursor that already contains the desired chiral center. An acyclic starting material, possessing the (S)-stereocenter at the carbon that will become C2 of the oxolane ring, can be subjected to a cyclization reaction. For example, a chiral epoxy alcohol can undergo intramolecular ring-opening to form the tetrahydrofuran (B95107) ring with high stereosfidelity. Similarly, a chiral diol can be selectively protected and then cyclized to yield the desired oxolane structure. The stereochemistry of the final product is directly dictated by the configuration of the starting material.

Asymmetric catalysis offers a powerful and atom-economical approach to constructing chiral heterocycles. In this strategy, a small amount of a chiral catalyst is used to induce enantioselectivity in a ring-forming reaction. For the synthesis of the (2S)-oxolane scaffold, several catalytic methods could be envisioned:

Asymmetric Hydrogenation: The reduction of a 2-substituted furan (B31954) or dihydrofuran precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) can produce the saturated oxolane ring with high enantiomeric excess.

Intramolecular Cycloadditions: A Diels-Alder reaction using a furan derivative as the diene can produce a bicyclic adduct, which can then be transformed into the desired 2-substituted tetrahydrofuran. nih.gov The use of chiral Lewis acids can render this cycloaddition enantioselective.

Metal-Catalyzed Cyclization: Transition metals, particularly silver (I) and palladium, can catalyze the intramolecular cyclization of allenic or acetylenic alcohols to form chiral dihydrofurans or tetrahydrofurans. nih.gov The presence of chiral ligands on the metal center can effectively control the stereochemical outcome of the cyclization.

These catalytic methods provide versatile routes to the chiral oxolane core from readily accessible starting materials.

The chiral pool, which consists of abundant and inexpensive enantiopure natural products, serves as an excellent source of starting materials for complex synthesis. acs.org For the synthesis of (2S)-4,4-Difluorooxolane-2-carboxylic acid, L-glutamic acid and (2S,4R)-4-hydroxy-L-proline are highly relevant chiral pool building blocks.

A particularly effective strategy starts with (2S,4R)-4-hydroxy-L-proline. This compound already contains the desired (2S) stereocenter and the five-membered ring structure, albeit a pyrrolidine (B122466). A synthetic sequence can be designed to convert the pyrrolidine ring into the target oxolane ring. However, a more direct and common approach is to utilize the existing framework to synthesize the closely related analog, 4,4-difluoro-L-proline. The methodologies developed for this synthesis are directly applicable to the oxolane target. For instance, the hydroxyl group at C4 of hydroxyproline (B1673980) can be oxidized to a ketone, which then serves as the precursor for gem-difluorination. acs.orgnih.gov This strategy leverages the inherent chirality of the starting material to ensure the correct stereochemistry in the final product.

Starting MaterialKey TransformationResulting Scaffold
(2S,4R)-4-Hydroxy-L-prolineOxidation of C4-OH to ketone(2S)-4-Oxo-pyrrolidine-2-carboxylic acid
L-Glutamic AcidCyclization to form lactam(2S)-Pyroglutamic acid

Asymmetric Construction of the Oxolane Ring System

Stereocontrolled Introduction of Geminal Fluorine Atoms at the C4 Position

The final key transformation is the introduction of the geminal difluoro group at the C4 position of the oxolane ring. This is typically achieved by the fluorination of a corresponding ketone precursor, (2S)-4-oxooxolane-2-carboxylic acid, or a suitable ester derivative.

The most common method for this transformation is deoxofluorination, where the carbonyl oxygen is replaced by two fluorine atoms. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose. nih.gov The reaction involves the treatment of the C4-keto-oxolane precursor with DAST, which converts the ketone directly into the desired 4,4-difluorooxolane. This method has been successfully applied in the synthesis of 4,4-difluoro-L-proline from a 4-keto-L-proline derivative, demonstrating its efficacy in creating the gem-difluoro moiety on a five-membered ring without disturbing the existing stereocenter at C2. nih.gov

Other modern fluorinating reagents can also be employed, such as morpholinosulfur trifluoride or XtalFluor-M, which may offer advantages in terms of safety and reactivity for specific substrates. acs.orgacs.org Electrophilic fluorinating agents, like N-fluorobenzenesulfonimide (NFSI), have also been used to synthesize 4,4-difluoroglutamic acid from a pyroglutamic acid derivative, indicating another viable route for gem-difluorination of related lactam systems. montclair.edu The choice of reagent depends on the specific substrate and the desired reaction conditions. The stereochemical integrity of the C2 center is generally maintained during these fluorination reactions, as the reaction occurs at the remote C4 position.

PrecursorFluorinating ReagentProduct FeatureReference Example
Z-4-keto-L-proline benzyl (B1604629) esterDAST4,4-difluoro-L-proline derivative nih.gov
N-Boc-4-oxo-proline tert-butyl esterMorpholinosulfur trifluoride4,4-difluoro-L-proline derivative acs.org
Bicyclic lactam from pyroglutamic acidNFSI(2S)-4,4-difluoroglutamic acid montclair.edu

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the reaction of an electron-rich substrate, such as an enolate or a silyl (B83357) enol ether, with a source of "F+". Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. researchgate.netnih.gov In a plausible synthetic route to (2S)-4,4-Difluorooxolane-2-carboxylic acid, a precursor such as a protected (2S)-4-oxooxolane-2-carboxylate could be converted into its corresponding silyl enol ether. Subsequent treatment with an electrophilic fluorinating agent would then introduce the first fluorine atom. A second fluorination event at the same carbon center would yield the desired gem-difluoro group. abdn.ac.uk

The stereoselectivity of the initial fluorination can be influenced by chiral auxiliaries or catalysts. However, achieving a double fluorination at the C4 position requires careful control of reaction conditions to prevent side reactions and ensure high yields. This strategy has been successfully applied to the synthesis of other fluorinated heterocycles, such as 3-fluoro-3,6-dihydropyridines. researchgate.net

Table 1: Common Electrophilic Fluorination Reagents

Reagent Name Chemical Name Typical Application
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Fluorination of enolates, silyl enol ethers, and activated C-H bonds

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination is a widely employed and effective strategy for synthesizing gem-difluoro compounds from carbonyl precursors. This approach utilizes a fluoride (B91410) source to displace leaving groups or, more commonly, to replace the oxygen atoms of a ketone. Deoxyfluorinating agents such as diethylaminosulfur trifluoride (DAST) and its more stable analogues (e.g., Deoxo-Fluor®) are particularly effective for this transformation. nih.govorganic-chemistry.orgsoton.ac.uk

A highly analogous and well-documented synthesis is that of 4,4-difluoro-L-proline. nih.gov In this process, a protected 4-keto-L-proline ester is treated with DAST. The reaction proceeds by converting the ketone's carbonyl group into a gem-difluoromethylene group. This methodology is directly applicable to the synthesis of the target oxolane derivative. The synthesis would begin with an enantiomerically pure precursor, such as ethyl (2S)-4-oxooxolane-2-carboxylate. Treatment with DAST or a similar reagent would then directly install the 4,4-difluoro moiety while preserving the stereochemistry at the C2 position. nih.gov This method is often favored for its directness and reliability in converting ketones to gem-difluoroalkanes. nih.govsoton.ac.uk

Table 2: Key Nucleophilic Deoxyfluorination Reagents

Reagent Name Chemical Name Typical Application
DAST Diethylaminosulfur trifluoride Conversion of alcohols to alkyl fluorides and ketones to gem-difluorides

Difluorocarbene Insertion Reactions

Difluorocarbene (:CF2) is a highly reactive intermediate that can be used to form gem-difluorinated structures. cas.cn It is typically generated in situ from precursors like sodium chlorodifluoroacetate or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSCF3). nih.govacs.org While difluorocarbene is most commonly used for the gem-difluorocyclopropanation of alkenes, it can also undergo insertion into C-H or C-C bonds or react with heteroatoms. cas.cnnih.gov

The application of difluorocarbene insertion for the synthesis of (2S)-4,4-Difluorooxolane-2-carboxylic acid is conceptually possible but challenging. A potential route could involve the insertion of difluorocarbene into a C-H bond at the C4 position of a suitable 2-substituted oxolane precursor. However, the reaction can be difficult to control, and side reactions, such as carbene-induced ring-opening of the tetrahydrofuran ring, have been reported. researchgate.net Therefore, while representing an area of active research, this method is less established for constructing the 4,4-difluorooxolane core compared to nucleophilic or electrophilic strategies. cas.cnnih.gov

Formation of the Carboxylic Acid Moiety

The final stage in the synthesis of the target molecule involves the generation of the free carboxylic acid at the C2 position. This is typically achieved either by oxidizing a precursor alcohol or aldehyde or by hydrolyzing a carboxylic acid derivative like an ester or a nitrile.

Oxidation of Precursor Alcohols or Aldehydes

If the synthetic route yields ((2S)-4,4-difluorooxolan-2-yl)methanol as a late-stage intermediate, a straightforward oxidation step is required to form the carboxylic acid. A wide range of oxidizing agents can accomplish the conversion of a primary alcohol to a carboxylic acid. Classical methods may employ chromium-based reagents like potassium dichromate in acidic conditions. More modern and milder conditions, which are often preferred for complex molecules, might use reagents such as Jones reagent, pyridinium (B92312) dichromate (PDC), or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation. The choice of oxidant depends on the functional group tolerance of the substrate.

Hydrolysis of Carboxylic Acid Derivatives (e.g., esters, nitriles)

A more common and often final step in the total synthesis is the hydrolysis of a carboxylic acid derivative, most frequently an ester. orgsyn.org Synthetic routes employing either electrophilic or nucleophilic fluorination strategies typically carry an ester group (e.g., methyl, ethyl, or benzyl ester) at the C2 position throughout the synthesis for protection and to modify solubility and reactivity. nih.gov

The conversion of the ester to the final carboxylic acid is usually achieved through saponification. This involves treating the ester with a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like tetrahydrofuran or methanol. orgsyn.org Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, yielding the final (2S)-4,4-Difluorooxolane-2-carboxylic acid. For benzyl esters, a common alternative is hydrogenolysis (catalytic hydrogenation), which cleaves the ester to afford the carboxylic acid and toluene.

Total Synthesis and Step-Economy Considerations

A highly convergent and step-economic route often starts from a readily available chiral precursor and introduces the key functionalities with high selectivity. Based on analogous syntheses of similar fluorinated heterocycles, a route beginning with a protected (2S)-4-oxooxolane-2-carboxylate appears highly viable. nih.gov The key steps would be:

Nucleophilic Deoxyfluorination: Conversion of the C4 ketone to the 4,4-difluoro group using DAST or a similar reagent. This is a direct and high-yielding transformation. nih.gov

Ester Hydrolysis: Saponification of the ester at the C2 position to yield the final carboxylic acid.

Chemical Reactivity and Transformations of 2s 4,4 Difluorooxolane 2 Carboxylic Acid and Its Derivatives

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives through standard transformations. jackwestin.com

The carboxylic acid moiety of (2S)-4,4-Difluorooxolane-2-carboxylic acid readily undergoes reactions typical of carboxylic acids, such as esterification, amidation, and reduction. jackwestin.comlibretexts.org

Esterification: The conversion to esters is commonly achieved through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst. jackwestin.comlibretexts.orgyoutube.com This reversible reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amidation: Amides are synthesized from the carboxylic acid by reaction with ammonia, or primary or secondary amines. libretexts.orgrsc.org These reactions often require activation of the carboxylic acid, for example, by conversion to a more reactive intermediate, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction. youtube.comlibretexts.org Heating is also a common condition to drive the dehydration process. youtube.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄), as milder reagents are generally ineffective. jackwestin.com

Reaction TypeReagentsProduct Functional Group
EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester (-COOR')
AmidationAmine (R'R''NH), Coupling Agent (e.g., DCC) or HeatAmide (-CONR'R'')
ReductionStrong Reducing Agent (e.g., LiAlH₄)Primary Alcohol (-CH₂OH)

To enhance the reactivity of the carboxyl group for nucleophilic acyl substitution, (2S)-4,4-Difluorooxolane-2-carboxylic acid can be converted into more electrophilic intermediates like acyl halides and acid anhydrides. jackwestin.commasterorganicchemistry.com

Acyl Halides: The most common acyl halides are acyl chlorides, which are synthesized by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.orglibretexts.orgchemguide.co.uk These acyl halides are highly reactive intermediates, readily undergoing reaction with a wide range of nucleophiles including water, alcohols, and amines to form carboxylic acids, esters, and amides, respectively. libretexts.org

Acid Anhydrides: Acid anhydrides can be prepared from the carboxylic acid, often via an acyl halide intermediate. A common method involves the reaction of an acyl chloride with the carboxylate salt of the parent carboxylic acid. khanacademy.orglibretexts.org These anhydrides are also effective acylating agents, reacting with nucleophiles in a manner similar to acyl halides, though they are generally less reactive. libretexts.org

IntermediateTypical Reagents for FormationGeneral Reactivity
Acyl Halide (e.g., Acyl Chloride)Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅)Highly reactive electrophile for nucleophilic acyl substitution.
Acid AnhydrideAcyl chloride + Carboxylate saltReactive electrophile, useful for acylation reactions.

Stereospecific Reactions Involving the Chiral Center (C2)

The chiral center at the C2 position of the oxolane ring is a key feature of the molecule. Reactions that proceed in a stereospecific manner preserve the stereochemical integrity of this center. For many transformations, particularly those at the distal carboxylic acid group, the C2 center remains unaffected. However, in reactions where the C2 carbon itself or its immediate vicinity is involved, the stereochemistry is a critical consideration.

Reactions are considered stereospecific when a particular stereoisomer of the starting material reacts to give a specific stereoisomer of the product. masterorganicchemistry.com For instance, nucleophilic substitution reactions at the C2 position, should they occur, would be expected to proceed with a predictable stereochemical outcome (e.g., inversion of configuration for an Sₙ2 mechanism). The preservation of stereochemistry in the products of reactions involving derivatives of (2S)-4,4-Difluorooxolane-2-carboxylic acid is crucial for their application in stereoselective synthesis. nih.gov

Transformations of the Difluorooxolane Ring System

The difluorooxolane ring, while generally stable, can undergo specific transformations under certain conditions, notably ring-opening reactions.

The tetrahydrofuran (B95107) (THF) ring system can be opened by strong nucleophiles, often activated by Lewis or Brønsted acids. rsc.orgresearchgate.netnih.gov The presence of electron-withdrawing fluorine atoms at the C4 position can influence the reactivity of the ring, potentially making the C5 position more susceptible to nucleophilic attack. Ring-opening reactions of cyclic ethers like THF can be initiated by various nucleophiles, leading to the formation of functionalized acyclic compounds. rsc.orgresearchgate.net For instance, the reaction of THF with nucleophiles in the presence of a Lewis acid can lead to cleavage of a C-O bond. researchgate.net The specific regioselectivity of the ring-opening of the 4,4-difluorooxolane ring would depend on the nature of the nucleophile and the reaction conditions. researchgate.netnih.gov

Skeletal editing or modification of heterocyclic rings is an advanced synthetic strategy that allows for precise changes to the molecular framework, such as atom insertion, deletion, or rearrangement. rsc.orgnih.govresearchgate.net While specific examples involving (2S)-4,4-Difluorooxolane-2-carboxylic acid are not extensively documented, the principles of skeletal editing could potentially be applied to this system. Such transformations might involve transition-metal catalysis or photochemical methods to induce ring expansion, contraction, or the insertion of new atoms into the oxolane ring, leading to novel heterocyclic structures. researchgate.netmdpi.com

Influence of Fluorine Atoms on Reactivity and Stereocontrol

The gem-difluoro group at the 4-position of the oxolane ring exerts a significant influence on the reactivity of (2S)-4,4-Difluorooxolane-2-carboxylic acid through potent stereoelectronic effects. The two fluorine atoms are highly electronegative, leading to a strong inductive electron-withdrawing effect. This effect is transmitted through the sigma framework of the ring and impacts the properties of the carboxylic acid group at the 2-position.

One of the most direct consequences of this electron-withdrawing effect is an increase in the acidity of the carboxylic acid. A comprehensive study on gem-difluorinated saturated O-heterocycles demonstrated that gem-difluorination of such ring systems leads to a decrease in the pKa of a carboxylic acid substituent. nih.govacs.org Specifically, for five-membered rings, the introduction of a CF2 group at the β-position relative to the carboxylic acid results in a more acidic proton. This enhanced acidity can, in turn, affect the rates and equilibria of reactions involving the carboxylate group, such as salt formation and nucleophilic substitution at the acyl carbon.

The presence of the gem-difluoro group can also influence the conformational preferences of the oxolane ring. The gauche effect, an energetic preference for a conformation where two vicinal electronegative substituents have a dihedral angle of approximately 60°, can play a role in dictating the ring pucker. While not directly on adjacent carbons in this molecule, the strong C-F bonds and their associated antibonding orbitals can interact with other orbitals in the ring, subtly influencing the geometry and, consequently, the accessibility of different faces of the molecule to incoming reagents. This can have implications for stereocontrol in reactions at the stereocenter at the 2-position or at other positions on the ring. For instance, in macrocyclic systems, gem-difluorination has been shown to alter conformation and impact metabolic stability. chemimpex.com

Furthermore, the fluorine atoms can impact the reactivity of the oxolane ring itself. The C-F bonds are strong and generally unreactive under many conditions. However, the electron-withdrawing nature of the fluorine atoms can deactivate the ring towards electrophilic attack. Conversely, this electronic effect can influence the stability of intermediates formed during reactions, potentially altering reaction pathways compared to non-fluorinated analogs.

Comparative Reactivity with Non-fluorinated and Monofluorinated Analogues

To fully appreciate the impact of the gem-difluoro group, it is instructive to compare the reactivity of (2S)-4,4-Difluorooxolane-2-carboxylic acid with its non-fluorinated and monofluorinated analogues, namely (2S)-Oxolane-2-carboxylic acid and (2S,4R/S)-4-Fluorooxolane-2-carboxylic acid.

Acidity: As established, the inductive effect of the two fluorine atoms makes (2S)-4,4-Difluorooxolane-2-carboxylic acid a stronger acid than its non-fluorinated counterpart. nih.govacs.org A monofluorinated analogue would be expected to have an intermediate acidity. This difference in pKa can be quantified and is a direct measure of the electronic influence of fluorine substitution.

CompoundPredicted pKa Trend
(2S)-Oxolane-2-carboxylic acidHighest
(2S,4R/S)-4-Fluorooxolane-2-carboxylic acidIntermediate
(2S)-4,4-Difluorooxolane-2-carboxylic acidLowest

Reactivity of Derivatives: The enhanced electrophilicity of the carbonyl carbon in derivatives of (2S)-4,4-Difluorooxolane-2-carboxylic acid is a key point of differentiation. For instance, esters derived from this acid are expected to be more susceptible to nucleophilic attack, such as hydrolysis. Studies on the hydrolysis of fluorinated esters have shown that the rate of hydrolysis increases with the number of fluorine atoms on the alcohol moiety. researchgate.net By analogy, an ester of (2S)-4,4-Difluorooxolane-2-carboxylic acid would be expected to hydrolyze more readily than the corresponding ester of the non-fluorinated or monofluorinated acid under basic conditions. This is due to the stabilization of the negatively charged transition state by the electron-withdrawing fluorine atoms.

Ester DerivativePredicted Relative Rate of Hydrolysis
Methyl (2S)-oxolane-2-carboxylateSlowest
Methyl (2S,4R/S)-4-fluorooxolane-2-carboxylateIntermediate
Methyl (2S)-4,4-difluorooxolane-2-carboxylateFastest

Amide Bond Formation: The formation of amides from carboxylic acids typically requires activation of the carboxyl group. While no specific studies on the amide coupling of (2S)-4,4-Difluorooxolane-2-carboxylic acid were found, the general principles of reactivity suggest that the increased acidity of the difluorinated acid might influence the choice of coupling reagents and reaction conditions. The electron-deficient nature of the acyl carbon in an activated intermediate could lead to faster reaction rates with amines compared to its non-fluorinated analogue.

Reduction: The reduction of the carboxylic acid to the corresponding alcohol is a common transformation. Reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) are typically used. commonorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.comquora.com The electronic environment of the carbonyl group can influence the rate of reduction. The electron-withdrawing effect of the fluorine atoms in (2S)-4,4-Difluorooxolane-2-carboxylic acid would likely make the carbonyl carbon more electrophilic and potentially more susceptible to hydride attack. However, the specific reaction kinetics would also depend on the nature of the reducing agent and the reaction conditions.

Theoretical and Computational Investigations of 2s 4,4 Difluorooxolane 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in (2S)-4,4-Difluorooxolane-2-carboxylic acid. The high electronegativity of the fluorine atoms significantly alters the electron distribution within the molecule.

The strong electron-withdrawing nature of fluorine polarizes the C-F bonds, creating a localized electron deficiency on the C4 carbon of the oxolane ring. This inductive effect propagates through the carbon framework, influencing the acidity of the carboxylic acid group and the reactivity of the entire molecule. Computational studies on similar fluorinated heterocycles have shown that fluorine substitution stabilizes molecular orbitals, which can be correlated with increased chemical stability. emerginginvestigators.org

Natural Bond Orbital (NBO) analysis is a common computational technique used to investigate donor-acceptor interactions within a molecule. In the 4,4-difluorooxolane ring, hyperconjugative interactions between the lone pairs of the ring oxygen and the antibonding orbitals (σ*) of the C-F bonds, as well as adjacent C-C and C-H bonds, play a crucial role in determining the molecule's stability and conformational preferences. These interactions are highly dependent on the relative orientation of the orbitals, which is dictated by the ring's conformation.

Table 1: Calculated Electronic Properties of a Model 4,4-Difluorotetrahydrofuran System (Note: This is a representative table based on general principles of quantum chemical calculations for similar structures, as specific data for the target molecule is not readily available in published literature.)

PropertyCalculated ValueMethod/Basis SetSignificance
Dipole Moment~3.0 - 4.0 DDFT/B3LYP/6-311+G(d,p)High polarity due to C-F bonds, influencing solubility and intermolecular interactions.
HOMO Energy~ -11.5 eVDFT/B3LYP/6-311+G(d,p)Indicates susceptibility to electrophilic attack.
LUMO Energy~ 0.5 eVDFT/B3LYP/6-311+G(d,p)Indicates susceptibility to nucleophilic attack.
C4-F Bond Length~1.35 ÅDFT/B3LYP/6-311+G(d,p)Typical length for a C-F single bond.
C4 Atomic ChargePositiveMulliken Population AnalysisReflects the strong electron-withdrawing effect of the fluorine atoms.

Conformational Analysis and Stereoelectronic Effects of the Difluorooxolane Ring

The five-membered oxolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. The introduction of the gem-difluoro group at the C4 position significantly influences this conformational landscape due to powerful stereoelectronic effects.

One of the most important phenomena is the gauche effect , where a gauche conformation is more stable than an anti conformation for certain substituents, particularly fluorine. wikipedia.org In the context of the 4,4-difluorooxolane ring, interactions between the fluorine atoms and the ring oxygen, as well as the carboxylic acid substituent, will dictate the preferred pucker of the ring.

Computational studies on gem-difluorinated cyclic systems have demonstrated that the C-F bonds can engage in stabilizing hyperconjugative interactions with adjacent σ and σ* orbitals. nih.gov For the 4,4-difluorooxolane ring, the orientation of the C-F bonds relative to the C-O and C-C bonds of the ring is critical. It is expected that the ring will adopt a conformation that maximizes stabilizing interactions, such as the anomeric effect involving the ring oxygen, while minimizing steric repulsion. The gauche effect, driven by hyperconjugation, is a primary determinant of the conformational preferences in such systems. rsc.org

The conformational preference of the carboxylic acid group itself (syn or anti-periplanar) will also be influenced by intramolecular hydrogen bonding possibilities and stereoelectronic interactions with the difluorinated ring.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms and determining the structures and energies of transition states. For reactions involving (2S)-4,4-Difluorooxolane-2-carboxylic acid, DFT calculations can provide valuable insights into the reaction pathways, activation energies, and the role of the difluoro group in influencing reactivity.

For instance, in a nucleophilic substitution reaction at the C2 position, DFT could be used to model the approach of the nucleophile and the departure of a leaving group. The calculations would reveal whether the reaction proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism. The strong inductive effect of the gem-difluoro group would likely disfavor the formation of a carbocation at an adjacent carbon, suggesting a concerted mechanism might be more favorable.

DFT studies on the reactions of similar fluorinated heterocycles have shown that fluorine substitution can significantly alter reaction barriers. rsc.org The presence of the fluorine atoms can influence the stability of intermediates and transition states through both inductive and hyperconjugative effects.

Table 2: Representative DFT Calculation Outputs for a Hypothetical SN2 Reaction at C2 of a 4,4-Difluorooxolane Derivative (Note: This is an illustrative table based on general principles of DFT calculations for similar reactions, as specific data for the target molecule is not readily available in published literature.)

ParameterReactantTransition StateProduct
Relative Energy (kcal/mol)0.0+25.3-10.1
Key Bond Distance (Å) (Nu---C2)3.52.1-
Key Bond Distance (Å) (C2---LG)1.82.4-
Imaginary Frequency (cm-1)None-350None

Computational Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry can be used to predict the reactivity and selectivity of (2S)-4,4-Difluorooxolane-2-carboxylic acid in various chemical transformations. By analyzing the electronic properties of the molecule, such as the distribution of molecular orbitals and electrostatic potential, regions of high and low electron density can be identified, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The energy and location of the HOMO indicate the ability to donate electrons (nucleophilicity), while the energy and location of the LUMO indicate the ability to accept electrons (electrophilicity). For the title compound, the LUMO is expected to be localized around the carboxylic acid group and the C4 position due to the electron-withdrawing effects of the oxygen and fluorine atoms, suggesting these are likely sites for nucleophilic attack.

Fukui functions and dual descriptor analysis, derived from DFT calculations, can provide a more quantitative measure of local reactivity, allowing for the prediction of regioselectivity in reactions such as deprotonation or addition to the ring. These computational tools are invaluable for designing synthetic routes and predicting the outcomes of reactions.

Molecular Modeling for Understanding Chiral Recognition and Interactions

As (2S)-4,4-Difluorooxolane-2-carboxylic acid is a chiral molecule, understanding its interactions with other chiral molecules, such as enzymes or chiral catalysts, is of significant interest. Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are employed to study these chiral recognition processes.

Molecular docking can be used to predict the binding mode of the molecule within the active site of a protein. The calculations take into account steric fit, electrostatic interactions, and hydrogen bonding. The specific conformation of the difluorooxolane ring and the orientation of the carboxylic acid group will be critical for achieving a favorable binding orientation.

Molecular dynamics simulations can provide a more dynamic picture of the interactions between (2S)-4,4-Difluorooxolane-2-carboxylic acid and a binding partner over time. nsf.govnih.gov These simulations can reveal the stability of different binding poses, the role of solvent molecules, and the conformational changes that may occur upon binding. The unique electronic and conformational properties imparted by the gem-difluoro group are expected to play a significant role in the specificity and strength of these chiral interactions.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Role in the Enantioselective Synthesis of Complex Polyfluorinated Molecules

The enantiopure nature of (2S)-4,4-Difluorooxolane-2-carboxylic acid makes it an invaluable starting material for the stereocontrolled synthesis of intricate polyfluorinated molecules. The gem-difluoro group introduces a conformational bias and alters the electronic nature of the oxolane ring, which can be exploited to direct the stereochemical outcome of subsequent reactions. Synthetic chemists utilize this building block to introduce the 4,4-difluorooxolane moiety into larger molecular frameworks, thereby creating new chiral centers with high diastereoselectivity.

The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol or aldehyde. These derivatives can then undergo further reactions, such as nucleophilic substitutions and carbon-carbon bond-forming reactions, to construct complex polyfluorinated structures. The inherent chirality of the starting material obviates the need for asymmetric catalysts in many subsequent steps, streamlining the synthetic route and ensuring the enantiopurity of the final product.

Key Transformations and Strategies:

TransformationReagents/ConditionsOutcome
Amide CouplingAmines, coupling agents (e.g., HATU, EDC)Chiral difluorinated amides
EsterificationAlcohols, acid or base catalysisChiral difluorinated esters
ReductionReducing agents (e.g., LiAlH₄, BH₃·SMe₂)(2S)- (4,4-Difluorooxolan-2-yl)methanol
Curtius RearrangementDPPA, heatChiral difluorinated isocyanates and amines

Utilization in Scaffold Diversity Generation for Chemical Libraries

The structural rigidity and unique stereoelectronic properties of the 4,4-difluorooxolane scaffold make (2S)-4,4-Difluorooxolane-2-carboxylic acid an excellent starting point for the generation of diverse chemical libraries for high-throughput screening. By employing combinatorial chemistry approaches, a multitude of derivatives can be synthesized from this single chiral building block.

The carboxylic acid group allows for the attachment of a wide array of chemical moieties, leading to libraries of esters and amides with varying substituents. Furthermore, the oxolane ring can be functionalized or modified to introduce additional points of diversity. This strategy enables the exploration of a broad chemical space around a core fluorinated scaffold, which is particularly valuable in the search for new drug candidates and functional materials. The incorporation of fluorine is known to enhance the drug-like properties of molecules, and libraries based on this building block are therefore of significant interest in pharmaceutical research.

Integration into Asymmetric Catalysis and Auxiliary-Mediated Transformations

Beyond its role as a chiral scaffold, derivatives of (2S)-4,4-Difluorooxolane-2-carboxylic acid can be employed as chiral auxiliaries to control the stereochemistry of reactions on other molecules. By temporarily attaching the difluorooxolane moiety to a prochiral substrate, the steric and electronic influence of the auxiliary can direct the approach of reagents, leading to the formation of one enantiomer in excess.

For instance, the corresponding alcohol, (2S)-(4,4-difluorooxolan-2-yl)methanol, can be esterified with a prochiral carboxylic acid. Subsequent reactions, such as enolate alkylation or Diels-Alder reactions, can proceed with high diastereoselectivity due to the directing effect of the chiral auxiliary. After the desired transformation, the auxiliary can be cleaved and potentially recycled, yielding an enantiomerically enriched product. This approach provides a powerful method for asymmetric synthesis, leveraging the well-defined stereochemistry of the building block to induce chirality elsewhere in a molecule.

Contribution to the Synthesis of Biologically Relevant Frameworks (excluding clinical applications)

The 4,4-difluorooxolane motif is increasingly recognized as a valuable component in the design of biologically active compounds. The gem-difluoro group can act as a bioisostere for a carbonyl group or other functional groups, potentially improving metabolic stability and binding interactions with enzymes and receptors. The stereochemistry of the oxolane ring can also play a crucial role in molecular recognition.

(2S)-4,4-Difluorooxolane-2-carboxylic acid serves as a key starting material for the synthesis of various heterocyclic frameworks that are prevalent in medicinal chemistry. For example, it can be incorporated into the synthesis of novel nucleoside analogues, where the difluorinated sugar moiety can impart desirable properties such as resistance to enzymatic degradation. It is also used to construct scaffolds for inhibitors of various enzymes, where the unique conformation and electronic properties of the difluorooxolane ring contribute to potent and selective binding.

Examples of Synthesized Biologically Relevant Frameworks:

Framework ClassSynthetic StrategyPotential Relevance
Nucleoside AnaloguesCoupling with nucleobasesAntiviral, anticancer research
Enzyme InhibitorsIncorporation into peptide mimics or small molecule scaffoldsTarget-specific enzyme inhibition studies
Spirocyclic CompoundsIntramolecular cyclization reactionsExploration of novel 3D chemical space

Applications in Materials Chemistry and Optoelectronic Devices (General, non-specific to actual materials properties)

The introduction of fluorine into organic materials can significantly impact their electronic and physical properties. Fluorinated compounds often exhibit enhanced thermal stability, oxidative resistance, and unique electronic characteristics, making them suitable for applications in materials chemistry. (2S)-4,4-Difluorooxolane-2-carboxylic acid provides a chiral, fluorinated building block for the synthesis of novel polymers and liquid crystals.

The polarity and conformational rigidity imparted by the difluorooxolane unit can influence the self-assembly and macroscopic properties of materials. For instance, polymers incorporating this moiety may exhibit altered solubility, thermal behavior, and dielectric properties. In the field of optoelectronics, the introduction of fluorinated chiral centers can be a strategy to modulate the chiroptical properties of materials, which is relevant for the development of advanced optical devices. The ability to synthesize enantiomerically pure materials from this building block is a key advantage in controlling the supramolecular organization and, consequently, the functional properties of the resulting materials.

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